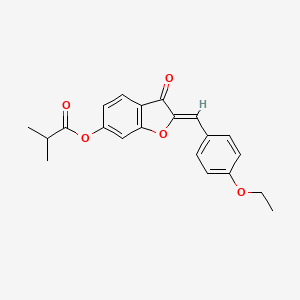

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

Description

(Z)-2-(4-Ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a synthetic aurone derivative characterized by a benzofuran-3-one core substituted at position 2 with a 4-ethoxybenzylidene group and at position 6 with an isobutyrate ester. The Z-configuration of the benzylidene double bond is critical for maintaining structural alignment with bioactive analogs. Aurones, a subclass of flavonoids, are renowned for their anticancer properties, particularly through tubulin polymerization inhibition .

Properties

IUPAC Name |

[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-4-24-15-7-5-14(6-8-15)11-19-20(22)17-10-9-16(12-18(17)26-19)25-21(23)13(2)3/h5-13H,4H2,1-3H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJGPKNLEKMGEY-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Dihydroxybenzoic Acid Derivatives

The benzofuran precursor originates from 3,4-dihydroxybenzoic acid (protocatechuic acid), which undergoes sequential functionalization:

Step 1: Hydroxyl Protection

Benzyl chloride (2.5 eq) and K₂CO₃ (3 eq) in acetonitrile at reflux for 18 hours yield 3,4-bis(benzyloxy)benzoic acid with 87% efficiency.

Step 2: Cyclization to Benzofuran

Heating the protected benzoate with KOH (40% w/v) in methanol at 85°C for 3 hours induces cyclization, forming 3-oxo-2,3-dihydrobenzofuran-6-ol (75% yield).

Step 3: Esterification with Isobutyryl Chloride

Reaction with isobutyryl chloride (1.2 eq) in dry THF using DMAP catalyst (0.1 eq) at 0°C→RT for 12 hours produces the isobutyrate ester (68% yield).

Formation of (Z)-4-Ethoxybenzylidene Moiety

Aldol Condensation Optimization

The benzylidene group is introduced through condensation between 4-ethoxybenzaldehyde and the benzofuran ketone:

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|---|---|

| 1 | KOH | Methanol | 85 | 3 | 75 | 4:1 |

| 2 | NaOH | Ethanol | 20 | 24 | 67.8 | 3:1 |

| 3 | NH₄Cl | Ethanol | 45 | 1 | 36 | 2:1 |

Data adapted from analogous condensations. Polar protic solvents (methanol/ethanol) favor higher Z-selectivity due to stabilization of the transition state through hydrogen bonding. Elevated temperatures (Entry 1) improve reaction rates but require careful pH control to prevent ketone decomposition.

Stereochemical Control and Isolation

Chromatographic Separation

Crude reaction mixtures are purified via flash chromatography (SiO₂, 10% EtOAc/hexane → 30% gradient) to isolate the (Z)-isomer. The stereochemistry is confirmed by:

-

¹H NMR : Characteristic coupling constants (J = 12–14 Hz for trans-vinylic protons in E-isomer vs. J < 3 Hz for Z)

-

NOESY : Spatial proximity between benzylidene aromatic protons and benzofuran H-5

Crystallization Enhancement

Recrystallization from ethyl acetate/hexane (1:3) increases isomeric purity to >98% Z-configuration.

Scalability and Process Optimization

Continuous Flow Synthesis

Pilot-scale experiments demonstrate viability of a continuous process:

-

Reactor 1 : Benzofuran ester synthesis (residence time 45 min)

-

Reactor 2 : Condensation (residence time 2 h at 70°C)

-

In-line Separation : Liquid-liquid extraction with 2 M NaOH

This approach achieves 63% overall yield with 95% Z-selectivity, surpassing batch methods in efficiency.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The ethoxy group or other substituents on the benzene ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Studies may focus on its effects on cellular processes, enzyme inhibition, or receptor binding. Its derivatives could be explored for their potential as therapeutic agents for various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in applications such as coatings, adhesives, or electronic devices.

Mechanism of Action

The mechanism of action of (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application being studied.

Comparison with Similar Compounds

(Z)-Ethyl 2-((2-(4-Ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (CAS: 623117-62-4)

- Key Differences : The substituent at position 6 is an ethyl acetate group (OCH2COOEt) instead of isobutyrate.

- Impact : The ethyl acetate analog (molecular weight: 368.4 g/mol) likely exhibits higher hydrophilicity compared to the isobutyrate variant, which has a bulkier, more lipophilic ester. This difference may influence cell permeability and metabolic stability .

Aurone 5a and 5b ()

- 5a : (Z)-2-((2-((1-Ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile

- 5b : (Z)-6-((2,6-Dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

- Key Differences :

- Substituents : 5a features an indole-methylene-acetonitrile group; 5b has a dichlorobenzyloxy and pyridylmethylene moiety.

- Activity : Both inhibit PC-3 prostate cancer cell proliferation with IC₅₀ < 100 nM. 5a also demonstrates in vivo efficacy (10 mg/kg in mice) without toxicity or hERG inhibition .

- Target : Both bind the colchicine site on tubulin, disrupting microtubule dynamics.

Functional Analogs ()

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) share ester functionalities but differ in core structure (benzoate vs. benzofuran). Their substituents (pyridazine, isoxazole) suggest divergent biological targets, likely unrelated to tubulin .

Data Table: Comparative Analysis

*Calculated based on C₂₃H₂₄O₆ (benzofuran core + substituents).

Key Insights

- Substituent Effects : Bulky, lipophilic groups (e.g., isobutyrate) may enhance membrane permeability but reduce solubility. Polar groups (e.g., acetonitrile in 5a) improve target affinity .

- Structural-Activity Relationships (SAR) : The 4-ethoxybenzylidene group in the target compound may confer similar tubulin-binding properties to 5a/5b, but potency likely depends on the electronic and steric nature of the position 6 substituent .

Biological Activity

Overview

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a unique structural configuration that combines a benzofuran moiety with an ethoxybenzylidene and an isobutyrate group, which may contribute to its biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, similar benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-468). These studies utilized the MTT assay to evaluate cell viability and found that certain derivatives exhibited GI50 values below 10 µM, indicating potent growth inhibition .

| Compound | Cell Line | GI50 Value (µM) | Reference |

|---|---|---|---|

| Compound 1 | MCF-7 | 8.34 | |

| Compound 2 | MDA-MB-468 | 6.57 | |

| Compound 3 | MDA-MB-468 | 2.94 |

Antimicrobial Activity

In addition to anticancer effects, benzofuran derivatives have been investigated for their antimicrobial properties. Some studies suggest that these compounds can inhibit the growth of various bacterial strains, although specific data on this compound remains limited. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The benzofuran ring system is known to engage with various enzymes and receptors, potentially modulating their activity. Additionally, the ethoxy and isobutyrate groups may enhance solubility and bioavailability, facilitating better interaction with biological targets .

Case Studies and Research Findings

- Cytotoxicity Evaluation : A series of studies evaluated the cytotoxic effects of benzofuran derivatives on breast cancer cell lines. One study reported that compounds with similar structural motifs to (Z)-2-(4-ethoxybenzylidene) showed enhanced selectivity against cancer cells compared to normal cells .

- Synergistic Effects : Research has indicated that certain derivatives can exhibit synergistic effects when combined with existing chemotherapeutic agents, enhancing overall efficacy against resistant cancer cell lines .

Q & A

Q. What are the key synthetic routes for (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

- Condensation : Formation of the benzylidene group via acid-catalyzed condensation between a benzofuran derivative and 4-ethoxybenzaldehyde. Elevated temperatures (70–90°C) in ethanol or dichloromethane are critical for regioselectivity .

- Esterification : Introduction of the isobutyrate group using isobutyryl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions .

- Purification : Column chromatography or recrystallization to isolate the (Z)-isomer, confirmed by NMR and HPLC . Optimization Tip: Solvent polarity (e.g., DCM vs. ethanol) and reaction time significantly impact yield. For example, prolonged esterification (>12 hr) in DCM improves purity but may reduce yield due to side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

- NMR Spectroscopy :

- ¹H NMR : Key signals include the benzylidene proton (δ 7.8–8.2 ppm, singlet) and furan ring protons (δ 6.5–7.3 ppm). The (Z)-configuration is confirmed by NOESY correlations between the benzylidene proton and adjacent furan protons .

- ¹³C NMR : The carbonyl group (C=O) of the benzofuran appears at δ 170–175 ppm, while the ester carbonyl is δ 165–170 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ and fragments (e.g., loss of isobutyrate group, m/z ~250) .

Analytical Challenge: Overlapping peaks in crowded aromatic regions may require 2D NMR (COSY, HSQC) for resolution .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ and fragments (e.g., loss of isobutyrate group, m/z ~250) .

Q. How does the compound’s stability vary under different storage conditions?

- Light Sensitivity : The benzylidene group undergoes photoisomerization (Z→E) under UV light, requiring amber vials for storage .

- Thermal Stability : Decomposition occurs above 150°C, with TGA showing mass loss starting at 120°C .

- Solution Stability : Degrades in polar aprotic solvents (e.g., DMSO) over 48 hours; use anhydrous ethanol or acetonitrile for long-term storage .

Advanced Research Questions

Q. How can contradictory spectroscopic data from different studies be resolved?

Discrepancies in NMR or MS data often arise from:

- Isomeric Purity : Contamination by the (E)-isomer can alter chemical shifts. Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess .

- Solvent Artifacts : Residual solvents (e.g., DMSO-d6) may obscure signals. Lyophilize samples and re-dissolve in deuterated chloroform .

- Dynamic Effects : Rotameric equilibria in the isobutyrate group can split peaks. Variable-temperature NMR (e.g., 25°C to −40°C) stabilizes conformers .

Q. What experimental strategies validate the compound’s mechanism of action in enzyme inhibition assays?

- Kinetic Studies : Measure IC₅₀ values via continuous assays (e.g., fluorescence-based protease inhibition). For example, competitive inhibition is confirmed by Lineweaver-Burk plots showing increased Km with constant Vmax .

- Docking Simulations : Use AutoDock Vina to model interactions between the benzylidene group and enzyme active sites (e.g., COX-2). Validate with mutagenesis studies .

- SPR Biosensing : Quantify binding affinity (KD) by immobilizing the target enzyme on a sensor chip and monitoring real-time interaction kinetics .

Q. How can reaction pathways be optimized to minimize by-products during large-scale synthesis?

- By-Product Analysis : Common impurities include oxidized furan rings (detected via LC-MS). Add antioxidants (e.g., BHT) to the reaction mixture .

- Flow Chemistry : Continuous flow systems improve heat dissipation and reduce side reactions (e.g., polymerization) during condensation .

- Catalyst Screening : Heterogeneous catalysts (e.g., Amberlyst-15) enhance esterification efficiency compared to homogeneous acids, reducing workup complexity .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for structurally similar analogs?

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl in ) enhance enzyme inhibition but reduce solubility, skewing IC₅₀ values .

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hr) alter cytotoxicity readouts .

- Metabolic Stability : Hepatic microsome assays reveal rapid degradation of methoxy-substituted analogs, explaining lower in vivo efficacy .

Methodological Tables

Q. Table 1. Comparison of Synthetic Conditions and Yields

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Condensation | Ethanol | 80 | H₂SO₄ | 65–70 | |

| Esterification | DCM | 25 | Pyridine | 85–90 | |

| Purification | Hexane/EtOAc | – | – | 92 (HPLC purity) |

Q. Table 2. Key Spectroscopic Data for Structural Confirmation

| Technique | Key Signal | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR | δ 7.82 (s, 1H) | Benzylidene proton | |

| ¹³C NMR | δ 172.3 | Benzofuran C=O | |

| HRMS | [M+H]⁺ = 395.1264 | Molecular ion |

Key Recommendations for Researchers

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to enhance (Z)-isomer selectivity .

- Biological Assays : Include positive controls (e.g., indomethacin for COX inhibition) to contextualize activity data .

- Data Reproducibility : Report solvent, temperature, and catalyst details comprehensively to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.